molecular formula C7H2Cl2FN B1320196 2,5-Dichloro-4-fluorobenzonitrile CAS No. 1804886-09-6

2,5-Dichloro-4-fluorobenzonitrile

Cat. No.: B1320196
CAS No.: 1804886-09-6
M. Wt: 190 g/mol
InChI Key: RDZRXJZKTRHRQP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H2Cl2FN and a molecular weight of 190 g/mol. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method includes the halogen-exchange fluorination of 2,5-dichlorobenzonitrile using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using thionyl chloride and dimethylformamide as catalysts . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the nitrile group to an amine.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Reduction Products: The primary amine derivative of this compound.

    Oxidation Products: The corresponding carboxylic acid derivative.

Scientific Research Applications

2,5-Dichloro-4-fluorobenzonitrile has several applications in scientific research:

    Energetic and Structural Studies: Investigations into the enthalpies of formation, vapor pressures, and electronic effects of fluorobenzonitriles.

    Synthesis Techniques: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Carbon Dioxide Fixation: Structural analogs of this compound are used in carbon capture and utilization technologies.

    Spectroscopic Analysis: Provides valuable information on electronic and vibrational characteristics for material science applications.

    Radiopharmaceutical Development: Utilized in the synthesis of radiofluorinated compounds for medical imaging.

Mechanism of Action

. The molecular targets and pathways involved typically depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluorobenzonitrile
  • 2,4-Dibromo-5-fluorobenzonitrile
  • 4-Fluorobenzonitrile

Comparison: 2,5-Dichloro-4-fluorobenzonitrile is unique due to the specific positioning of its chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. Compared to 2,4-Dichloro-5-fluorobenzonitrile, the substitution pattern on the benzene ring can lead to different electronic effects and steric hindrance, affecting its chemical behavior and applications.

Properties

IUPAC Name

2,5-dichloro-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZRXJZKTRHRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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